molecular formula C14H23Cl2N3O B1435575 N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride CAS No. 2108757-25-9

N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride

Cat. No. B1435575
M. Wt: 320.3 g/mol
InChI Key: ITDWTYCDAAATMP-UHFFFAOYSA-N
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Description

N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride (NM3PPD) is an organic compound with a wide range of applications in the field of scientific research. It is a derivative of piperidine, a heterocyclic aromatic organic compound, and is used as an intermediate in organic synthesis. NM3PPD has been found to have a variety of biochemical and physiological effects, which make it a useful tool for researchers in the fields of biochemistry, pharmacology, and medicine.

Scientific Research Applications

Antiallergic Activity

Compounds structurally related to N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride have been synthesized and evaluated for their antiallergic activity. For instance, a series of N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides exhibited potential antiallergic effects as determined by in vivo assays like the passive cutaneous anaphylaxis test, highlighting their relevance in developing antiallergic therapies (Courant et al., 1993).

Anti-inflammatory and Analgesic Properties

Further research on N-pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides has shown that these compounds act as effective topical and systemic inflammation inhibitors, with some exhibiting activity levels higher than ibuprofen and comparable to dexamethasone. This indicates their potential use in developing non-acidic NSAIDs for treating inflammation-related conditions (Dassonville et al., 2008).

Anticancer Potential

Research on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has highlighted their promise as anticancer agents. Specific compounds synthesized in this category have shown strong anticancer activity against various cancer cell lines, underscoring the importance of these compounds in developing new cancer therapies (Rehman et al., 2018).

Alzheimer's Disease Research

Compounds with a base structure similar to N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride have been evaluated for their potential as drug candidates for Alzheimer’s disease. Specifically, derivatives synthesized for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme have been studied, offering a pathway to novel treatments for neurodegenerative diseases (Rehman et al., 2018).

properties

IUPAC Name

N-methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.2ClH/c1-15-14(18)6-5-12-3-2-4-13(17-12)11-7-9-16-10-8-11;;/h2-4,11,16H,5-10H2,1H3,(H,15,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDWTYCDAAATMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=NC(=CC=C1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride
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N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride
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N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride
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N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride
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N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride

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